(11C)Menet

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

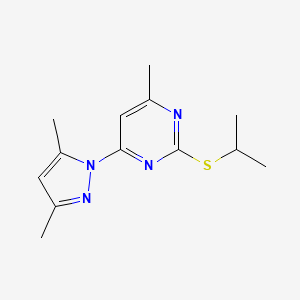

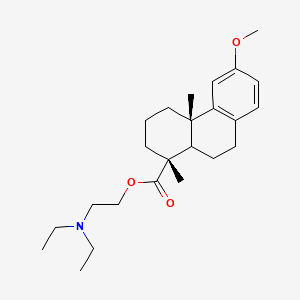

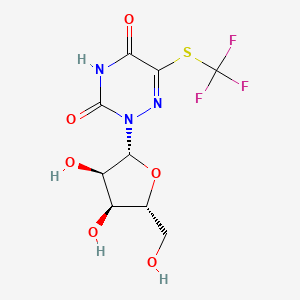

(11C)Menet is a carbon-11 labeled reboxetine analogue, primarily used as a norepinephrine transporter imaging agent in positron emission tomography (PET) studies. This compound is significant in the field of nuclear medicine due to its ability to provide insights into the distribution and density of norepinephrine transporters in the brain .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

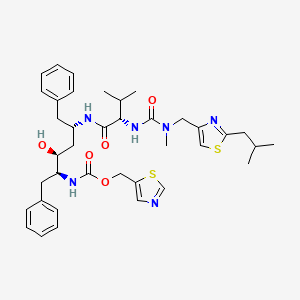

The synthesis of (11C)Menet involves the use of Suzuki coupling with carbon-11 labeled methyl iodide. Initially, the compound was prepared by Stille coupling of an aryltrimethyl stannane precursor with carbon-11 labeled methyl iodide, yielding an average radiochemical yield of 38%. this method resulted in low specific activity due to the transfer of one of the methyl groups in the trimethyl stannane .

An improved method involves the use of a pinacolboranate precursor, which is obtained by reacting an iodo compound with pinacolborane in dioxane using triethylamine as the base under the catalytic system of palladium acetate and a sterically hindered phosphine ligand. The radiolabeling of this compound is accomplished by cross-coupling the precursor with carbon-11 labeled methyl iodide, catalyzed by a palladium complex generated in situ from tris(dibenzylideneacetone)dipalladium and tri(o-tolyl)phosphine together with potassium carbonate as a co-catalyst. The final product is obtained with a radiochemical yield of 59±2% and a radiochemical purity of over 98% .

Analyse Des Réactions Chimiques

(11C)Menet undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include nucleophiles like hydroxide ions or halide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of carbonyl compounds, while reduction may yield alcohols or amines .

Applications De Recherche Scientifique

(11C)Menet has a wide range of scientific research applications, including:

Chemistry: Used as a tracer in PET studies to investigate the distribution and density of norepinephrine transporters in the brain.

Biology: Helps in understanding the role of norepinephrine transporters in various biological processes and diseases.

Medicine: Used in the diagnosis and monitoring of neurological and psychiatric disorders, such as depression, attention deficit hyperactivity disorder, and Alzheimer’s disease.

Industry: Employed in the development of new diagnostic agents and therapeutic drugs targeting norepinephrine transporters

Mécanisme D'action

(11C)Menet exerts its effects by binding to norepinephrine transporters, which are responsible for the reuptake of norepinephrine from the synaptic cleft into presynaptic neurons. This binding inhibits the reuptake process, leading to an increase in the concentration of norepinephrine in the synaptic cleft. The molecular targets of this compound include the norepinephrine transporter proteins, and the pathways involved are related to the regulation of norepinephrine levels in the brain .

Comparaison Avec Des Composés Similaires

(11C)Menet is compared with other similar compounds, such as:

(11C)MeNER: Another carbon-11 labeled reboxetine analogue used for imaging norepinephrine transporters.

(18F)FMeNER-D2: A fluorine-18 labeled reboxetine analogue used for PET imaging.

These comparisons highlight the uniqueness of this compound in terms of its high radiochemical yield, specific activity, and suitability for PET imaging studies.

Propriétés

Numéro CAS |

1097104-30-7 |

|---|---|

Formule moléculaire |

C18H21NO2 |

Poids moléculaire |

282.36 g/mol |

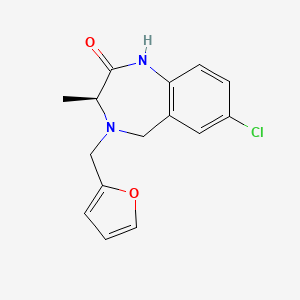

Nom IUPAC |

(2S)-2-[(S)-(2-(111C)methylphenoxy)-phenylmethyl]morpholine |

InChI |

InChI=1S/C18H21NO2/c1-14-7-5-6-10-16(14)21-18(15-8-3-2-4-9-15)17-13-19-11-12-20-17/h2-10,17-19H,11-13H2,1H3/t17-,18-/m0/s1/i1-1 |

Clé InChI |

BTDIKAPSRZPGSC-RIVWMEAKSA-N |

SMILES isomérique |

[11CH3]C1=CC=CC=C1O[C@H]([C@@H]2CNCCO2)C3=CC=CC=C3 |

SMILES canonique |

CC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.